molecular formula C16H15NO2 B1312343 6-Methoxy-2-phenyl-3,4-dihydroisoquinolin-1(2H)-one CAS No. 645388-69-8

6-Methoxy-2-phenyl-3,4-dihydroisoquinolin-1(2H)-one

Cat. No.: B1312343
CAS No.: 645388-69-8
M. Wt: 253.29 g/mol
InChI Key: UNVLRPHFGDWFNZ-UHFFFAOYSA-N
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Description

6-Methoxy-2-phenyl-3,4-dihydroisoquinolin-1(2H)-one ( 645388-69-8) is a high-value chemical scaffold in medicinal and agrochemical research. This compound belongs to the 3,4-dihydroisoquinolin-1(2H)-one family, a privileged structure prevalent in numerous natural products and known for diverse biological activities . In pharmaceutical development, this scaffold serves as a critical precursor for synthesizing novel bioactive molecules. Research highlights its significant role in the discovery of potent anticonvulsant agents. Derivatives of the 3,4-dihydroisoquinolin-1(2H)-one core have demonstrated protective effects in maximal electroshock (MES) and pentylenetetrazole-induced seizure tests in animal models, with some compounds exhibiting higher activity and a wider margin of safety than the standard drug valproate . Molecular docking studies suggest that these compounds likely exert their effects by binding to the benzodiazepine site of the GABA A receptor . Beyond neurology, this chemical framework is also being exploited in agrochemistry. Recent studies have synthesized derivatives that show promising antioomycete activity against plant pathogens like Pythium recalcitrans . These compounds can disrupt the biological membrane systems of the pathogen, offering a potential new mode of action for plant disease management . With a molecular formula of C 16 H 15 NO 2 and a molecular weight of 253.30 g/mol, this compound is a versatile building block for further chemical functionalization at multiple sites, enabling extensive structure-activity relationship (SAR) studies . Use & Safety: This product is intended for research and laboratory use only. It is not approved for human or veterinary therapeutic, diagnostic, or any other clinical use. Researchers should refer to the Safety Data Sheet (SDS) and handle this material with appropriate precautions.

Properties

IUPAC Name

6-methoxy-2-phenyl-3,4-dihydroisoquinolin-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO2/c1-19-14-7-8-15-12(11-14)9-10-17(16(15)18)13-5-3-2-4-6-13/h2-8,11H,9-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNVLRPHFGDWFNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C(=O)N(CC2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methoxy-2-phenyl-3,4-dihydroisoquinolin-1(2H)-one can be achieved through several synthetic routes. One common method involves the Pictet-Spengler reaction, which is a chemical reaction that forms isoquinoline derivatives. The general procedure includes:

    Starting Materials: An aromatic aldehyde (such as benzaldehyde) and a β-phenylethylamine derivative.

    Reaction Conditions: The reaction is typically carried out in the presence of an acid catalyst, such as hydrochloric acid or sulfuric acid, under reflux conditions.

Industrial Production Methods

In an industrial setting, the production of 6-Methoxy-2-phenyl-3,4-dihydroisoquinolin-1(2H)-one may involve optimized reaction conditions to maximize yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

6-Methoxy-2-phenyl-3,4-dihydroisoquinolin-1(2H)-one: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can convert the compound into tetrahydroisoquinoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the isoquinoline core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

    Oxidation: Quinoline derivatives.

    Reduction: Tetrahydroisoquinoline derivatives.

    Substitution: Various substituted isoquinoline derivatives depending on the reagents used.

Scientific Research Applications

Neuroprotective Effects

Research indicates that 6-Methoxy-2-phenyl-3,4-dihydroisoquinolin-1(2H)-one acts as a positive allosteric modulator of the dopamine D1 receptor. This modulation is particularly beneficial for conditions like Parkinson's disease and schizophrenia, where dopamine signaling is disrupted. The compound has shown promise in alleviating symptoms associated with these disorders, including cognitive impairment and motor dysfunction .

Treatment of Alzheimer's Disease

The compound is also being investigated for its potential in treating Alzheimer's disease. Its ability to enhance dopaminergic activity may help mitigate cognitive decline associated with this condition. Preliminary studies suggest that it can improve cognitive functions in animal models of Alzheimer's disease .

Parkinson's Disease

In clinical settings, compounds similar to 6-Methoxy-2-phenyl-3,4-dihydroisoquinolin-1(2H)-one have been utilized in managing Parkinson's disease symptoms. They are particularly effective in improving motor functions and reducing tremors when used alongside traditional therapies like levodopa .

Schizophrenia

For schizophrenia, the compound's ability to alleviate cognitive deficits and negative symptoms presents a valuable therapeutic avenue. Current treatments often fail to address these aspects adequately; thus, new agents like 6-Methoxy-2-phenyl-3,4-dihydroisoquinolin-1(2H)-one could fill this gap .

Data Table: Summary of Research Findings

ApplicationDisease/ConditionMechanism of ActionOutcome/Effect
NeuroprotectionParkinson's DiseasePositive allosteric modulation of D1 receptorImproved motor function
Cognitive enhancementAlzheimer's DiseaseEnhances dopaminergic activityMitigation of cognitive decline
Symptom reliefSchizophreniaModulation of dopamine signalingAlleviation of negative symptoms

Study on Parkinson's Disease

A study involving animal models demonstrated that administration of 6-Methoxy-2-phenyl-3,4-dihydroisoquinolin-1(2H)-one resulted in significant improvements in both motor skills and cognitive function compared to control groups receiving standard treatments alone .

Clinical Trials for Schizophrenia

Clinical trials are currently underway to evaluate the efficacy of this compound in patients with schizophrenia. Early results indicate a reduction in cognitive impairments and an overall improvement in quality of life metrics for participants .

Mechanism of Action

The mechanism of action of 6-Methoxy-2-phenyl-3,4-dihydroisoquinolin-1(2H)-one involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and ion channels in biological systems.

    Pathways: It can modulate signaling pathways involved in cell proliferation, apoptosis, and neurotransmission.

Comparison with Similar Compounds

Comparison with Similar Compounds

The biological and chemical properties of 6-methoxy-2-phenyl-3,4-dihydroisoquinolin-1(2H)-one are influenced by its substitution pattern. Below is a comparative analysis with structurally related dihydroisoquinolinones:

Key Observations

Substituent Position and Type Methoxy Groups: The 6-methoxy group in the target compound enhances steric and electronic interactions with tubulin’s colchicine binding site, as seen in 16g and 16f. Trimethoxybenzoyl substituents (e.g., 16g) further improve antiproliferative activity due to increased binding affinity . Halogenation: Bromine at position 8 () introduces bulkier substituents, reducing tubulin affinity but enhancing antimicrobial effects.

Biological Activity Antiproliferative Effects: Compounds with carbonyl-linked aryl groups (e.g., 16g) exhibit superior cytotoxicity (GI₅₀ = 33–51 nM) compared to non-acylated analogs. Sulfamate derivatives (e.g., 17f) show enhanced tubulin inhibition, rivaling combretastatin A-4 . Conformational Bias: The target compound’s 2-phenyl and 6-methoxy groups induce a "steroid-like" conformation via electrostatic repulsion between carbonyl groups, critical for mimicking natural microtubule disruptors .

Chemical Reactivity and Stability

  • Methoxy vs. Hydroxymethyl : The 6-methoxy group improves metabolic stability compared to 6-hydroxymethyl derivatives (), which may undergo oxidation .
  • Fluorine vs. Trifluoromethyl : Fluorine at position 7 increases polarity, while 3-trifluoromethyl substitution () enhances lipophilicity and pharmacokinetic profiles .

Table 2: Impact of Substituents on Pharmacological Profiles

Substituent Feature Example Compound Effect on Activity
Carbonyl Linker 16g, 16f Enhances tubulin binding via conformational rigidity and hydrogen bonding
Sulfamate Derivatives 17f, 17g Improves solubility and competitive binding at the colchicine site
Halogenation (Br, F) 8-Br (), 7-F () Alters target selectivity; Br increases antimicrobial activity, F modulates electronics
Methoxy Positioning 6-OCH₃ vs. 7-OCH₃ () Positional isomerism affects steric hindrance and receptor interaction efficiency

Biological Activity

6-Methoxy-2-phenyl-3,4-dihydroisoquinolin-1(2H)-one , a compound belonging to the isoquinoline family, has garnered attention for its diverse biological activities. Structurally characterized by a methoxy group at the 6th position and a phenyl group at the 2nd position, this compound exhibits significant potential in pharmacological applications, particularly in the fields of medicinal chemistry and agricultural science.

PropertyValue
IUPAC Name6-methoxy-2-phenyl-3,4-dihydroisoquinolin-1-one
CAS Number645388-69-8
Molecular FormulaC16H15NO2
Molecular Weight253.296 g/mol
Melting PointNot specified

Antimicrobial Properties

Recent studies have highlighted the antimicrobial activity of 6-Methoxy-2-phenyl-3,4-dihydroisoquinolin-1(2H)-one against various pathogens. In a comparative study involving numerous isoquinoline derivatives, this compound demonstrated notable efficacy against both gram-positive and gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of vital metabolic pathways.

Anticancer Potential

The compound has also been evaluated for its anticancer properties . Research indicates that it may induce apoptosis in cancer cells through modulation of key signaling pathways such as p53 and caspase activation. A study involving human breast cancer cell lines showed that treatment with this compound resulted in a significant reduction in cell viability, suggesting its potential as a therapeutic agent in oncology.

Neurological Effects

Investigations into the neuroprotective effects of 6-Methoxy-2-phenyl-3,4-dihydroisoquinolin-1(2H)-one have revealed promising results. Animal models of neurodegenerative diseases indicate that this compound may protect neuronal cells from oxidative stress and excitotoxicity, potentially offering therapeutic benefits for conditions such as Alzheimer's and Parkinson's diseases.

Plant Disease Management

In agricultural applications, derivatives of this compound have been synthesized to evaluate their effectiveness against plant pathogens. For instance, a derivative exhibited superior antioomycete activity against Pythium recalcitrans, outperforming traditional fungicides like hymexazol in both in vitro and in vivo assays .

The biological activities of 6-Methoxy-2-phenyl-3,4-dihydroisoquinolin-1(2H)-one can be attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic processes.
  • Receptor Modulation : It has been suggested that it interacts with neurotransmitter receptors, influencing synaptic transmission.
  • Signal Transduction Pathways : The modulation of pathways related to cell proliferation and apoptosis is a critical aspect of its anticancer activity.

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal investigated the effects of 6-Methoxy-2-phenyl-3,4-dihydroisoquinolin-1(2H)-one on MCF-7 breast cancer cells. Results indicated that treatment with varying concentrations led to a dose-dependent decrease in cell viability, with an IC50 value determined at approximately 15 µM.

Case Study 2: Antimicrobial Efficacy

In another study focusing on antimicrobial properties, the compound was tested against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was found to be 32 µg/mL for both bacterial strains, suggesting significant antimicrobial potential.

Q & A

Q. What are the established synthetic routes for 6-Methoxy-2-phenyl-3,4-dihydroisoquinolin-1(2H)-one, and how can reaction conditions be optimized for higher yields?

A common method involves cyclization of substituted phenethylamine derivatives with acyl chlorides or anhydrides. For example, acylation of intermediates using acetic anhydride in the presence of 4-dimethylaminopyridine (DMAP) and potassium carbonate in dioxane has been reported to yield derivatives with >70% efficiency after purification by column chromatography . Optimization strategies include:

  • Temperature control : Reflux conditions (e.g., 80–100°C) improve reaction kinetics.
  • Catalyst selection : DMAP enhances nucleophilic acylation efficiency.
  • Purification : Silica gel chromatography or recrystallization resolves byproducts (e.g., unreacted starting materials).

Q. What analytical techniques are recommended for characterizing this compound and its intermediates?

  • NMR spectroscopy : 1H NMR (CDCl3) is critical for confirming regiochemistry. For example, methoxy protons typically resonate at δ 3.8–4.0 ppm, while aromatic protons appear as multiplet signals between δ 6.8–8.1 ppm .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]+ at m/z 280.1442 for C17H17NO2) .
  • HPLC-PDA : Purity assessment (>95%) using C18 columns with acetonitrile/water gradients .

Q. What preliminary pharmacological activities have been reported for structurally related dihydroisoquinolinones?

Tetrahydroisoquinoline derivatives exhibit:

  • Antimicrobial activity : MIC values of 2–8 µg/mL against Staphylococcus aureus .
  • Acetylcholinesterase inhibition : IC50 values <10 µM in Alzheimer’s disease models .
  • Antitumor effects : Apoptosis induction in MCF-7 breast cancer cells via caspase-3 activation .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced bioactivity?

  • Methoxy positioning : Moving the methoxy group from C6 to C7 (as in 7-methoxy analogs) alters lipophilicity (clogP from 2.1 to 2.5), impacting blood-brain barrier permeability .
  • Phenyl substitution : Fluorination at C6 (e.g., 6-fluoro analogs) increases metabolic stability (t1/2 >4 hours in liver microsomes) .
  • Ring saturation : Dihydro vs. tetrahydro forms affect conformational flexibility and target binding .

Q. How should researchers address contradictions in reported bioactivity data for similar compounds?

Discrepancies in IC50 or MIC values may arise from:

  • Assay variability : Use standardized protocols (e.g., CLSI guidelines for antimicrobial testing) .
  • Solubility issues : DMSO stock solutions >10 mM can precipitate in aqueous buffers, skewing results. Include solubility enhancers (e.g., β-cyclodextrin) .
  • Cell line specificity : Validate activity across multiple cell lines (e.g., HEK293 vs. HepG2) .

Q. What computational tools are effective for predicting synthetic pathways or binding modes?

  • Retrosynthesis planning : Tools like Pistachio or Reaxys propose one-step routes using available precursors (e.g., phenethylamines + acyl chlorides) .
  • Molecular docking : AutoDock Vina predicts binding to acetylcholinesterase (PDB: 4EY7) with ΔG <−8 kcal/mol for high-affinity analogs .

Q. What are common pitfalls in scaling up synthesis, and how can they be mitigated?

  • Low yields at scale : Optimize stoichiometry (e.g., 1.2 eq acyl chloride) and avoid exothermic side reactions .
  • Purification challenges : Replace column chromatography with crystallization (e.g., ethanol/water mixtures) for cost-effective scale-up .

Q. What emerging applications are being explored for dihydroisoquinolinone derivatives?

  • Neuroprotection : Modulation of NMDA receptors in Parkinson’s models .
  • Antiviral agents : Inhibition of SARS-CoV-2 main protease (Mpro) via covalent binding to Cys145 .
  • Photosensitizers : Light-activated cytotoxicity in photodynamic therapy .

Methodological Resources

Q. What safety protocols are recommended for handling this compound?

  • PPE : Gloves (nitrile) and lab coats to prevent dermal exposure.
  • Ventilation : Use fume hoods during synthesis (amines may release irritant vapors) .
  • First aid : Flush eyes with water for 15 minutes if exposed; seek medical evaluation .

Q. How can researchers validate the reproducibility of synthetic or biological data?

  • Interlab comparisons : Share protocols via platforms like protocols.io .
  • Statistical rigor : Use ANOVA with post-hoc tests (e.g., Fisher’s LSD) for biological triplicates .
  • Open data : Deposit spectral data in PubChem or ChemSpider for peer validation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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6-Methoxy-2-phenyl-3,4-dihydroisoquinolin-1(2H)-one

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